
4-(4-Nitrophenyl)butan-2-ol
Vue d'ensemble
Description
4-(4-Nitrophenyl)butan-2-ol is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 . The compound is typically stored in a dry room at normal temperature . It is a solid or viscous liquid .
Synthesis Analysis
The synthesis of this compound has been explored by researchers using various methods. For instance, one study used p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline . Another study discussed the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction has been widely studied due to its easy measurement of kinetic parameters through UV-visible spectroscopic techniques .Physical and Chemical Properties Analysis
This compound has a density of 1.183±0.06 g/cm3 . Its boiling point is predicted to be 346.3±17.0 °C . The compound is a solid or viscous liquid .Applications De Recherche Scientifique
Crystallographic Structure Analysis
The crystallographic structure of compounds related to 4-(4-Nitrophenyl)butan-2-ol has been a subject of study. For instance, Shi and Jiang (1999) investigated the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, revealing its crystallization in specific space groups and providing detailed molecular dimensions (Shi & Jiang, 1999).
Antiinflammatory Properties
Research on compounds structurally similar to this compound indicates potential antiinflammatory properties. Goudie et al. (1978) studied a series of compounds for their antiinflammatory activity, highlighting the importance of specific structural groups for enhanced activity (Goudie et al., 1978).
Synthesis of Derivatives
The synthesis of derivatives and regioisomeric products from similar compounds has been explored. Harding et al. (2005) demonstrated the efficient use of a directing group in asymmetric aminohydroxylation for synthesizing homoserine and GABOB derivatives (Harding et al., 2005).
Cytotoxic Potential
Compounds related to this compound have been evaluated for their cytotoxic potential. Rather et al. (2013) isolated a cytotoxic metabolite from Streptomyces collinus, exhibiting significant activity against various cancer cell lines (Rather et al., 2013).
Educational and Synthetic Applications
Dintzner et al. (2012) demonstrated the use of a related compound in undergraduate organic laboratory projects, focusing on environmentally friendly synthesis and student research projects [(Dintzner et al., 2012)](https://consensus.app/papers/researchbased-laboratory-project-investigation-onepot-dintzner/fa115b18c811573caf27c37cfcaf0969/?utm_source=chatgpt).
Tobacco-Specific Carcinogen Metabolism
Research by Hecht et al. (1980) on a tobacco-specific carcinogen closely related to this compound provided insights into its metabolism and the formation of potential carcinogenic metabolites in rats (Hecht et al., 1980).
Photolabile Protecting Groups in Peptide Synthesis
Chen et al. (2022) explored derivatives of compounds similar to this compound as photolabile protecting groups in solid-phase peptide synthesis, highlighting their environmental friendliness and effectiveness (Chen et al., 2022).
Enzyme Recruitment in Molecular Imprinting
Ohya et al. (1996) studied the molecular imprinting of bovine serum albumin using a transition-state analogue related to this compound, enhancing its catalytic activity for specific reactions (Ohya et al., 1996).
'Green' Biocatalytic Oxidation
Kosjek et al. (2003) used a model reaction involving a compound similar to this compound to develop a 'green' oxidation method, demonstrating its potential in biocatalytic transformations (Kosjek et al., 2003).
Mécanisme D'action
While the specific mechanism of action for 4-(4-Nitrophenyl)butan-2-ol is not mentioned in the search results, the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials has been discussed . This process involves the use of reducing agents and is influenced by factors such as the size and structure of the active nanoparticles .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials, a reaction involving 4-(4-Nitrophenyl)butan-2-ol, is a topic of ongoing research . This reaction serves as a benchmark for assessing the activity of nanostructured materials, and future studies may continue to explore this area .
Propriétés
IUPAC Name |
4-(4-nitrophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPVTVNOYLLUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one](/img/structure/B3325149.png)


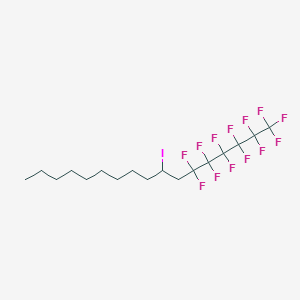
![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)
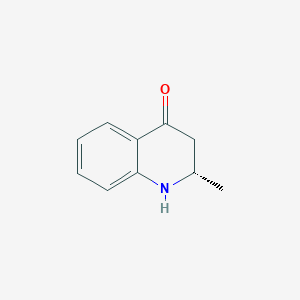
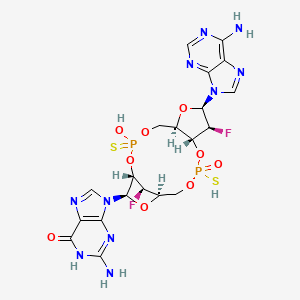
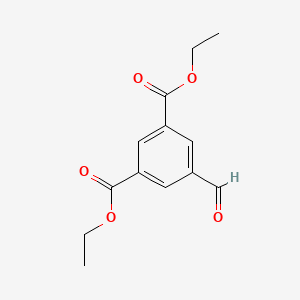
![N,N-diisopropyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3325215.png)


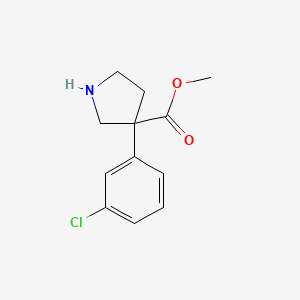
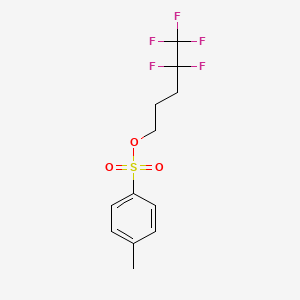
![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)
